molecular formula C14H15N3O2 B12753444 Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate CAS No. 113906-00-6

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate

Cat. No.: B12753444
CAS No.: 113906-00-6
M. Wt: 257.29 g/mol
InChI Key: YQTPAHFGROLFJF-XNTDXEJSSA-N
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Description

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is an organic compound that features a benzyl group attached to a hydrazinecarboxylate moiety, which is further connected to a 1-methylpyrrol-2-yl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate typically involves the condensation of benzyl hydrazinecarboxylate with 1-methylpyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the methylene bridge between the hydrazinecarboxylate and the 1-methylpyrrol-2-yl group. After completion, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various benzyl derivatives .

Scientific Research Applications

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-((1H-pyrrol-2-yl)methylene)hydrazinecarboxylate: Similar structure but lacks the methyl group on the pyrrole ring.

    Benzyl 2-((1-methylindol-2-yl)methylene)hydrazinecarboxylate: Contains an indole ring instead of a pyrrole ring.

    Benzyl 2-((1-methylthiazol-2-yl)methylene)hydrazinecarboxylate: Features a thiazole ring in place of the pyrrole ring.

Uniqueness

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is unique due to the presence of the 1-methylpyrrol-2-yl group, which imparts specific electronic and steric properties. This structural feature enhances the compound’s ability to interact with biological targets and participate in various chemical reactions. The methylene bridge also contributes to the compound’s stability and reactivity, making it a valuable scaffold for the development of new chemical entities .

Biological Activity

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C₁₄H₁₅N₃O₂
  • SMILES Notation : CN1C=CC=C1/C=N/NC(=O)OCC2=CC=CC=C2
  • InChIKey : YQTPAHFGROLFJF-XNTDXEJSSA-N

The compound features a hydrazinecarboxylate moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

The anticancer potential of hydrazine derivatives has been widely studied. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key cellular pathways involved in tumor growth . While direct evidence for this compound is sparse, its structural analogs have been shown to inhibit cancer cell proliferation effectively.

Case Studies and Research Findings

  • Antimycobacterial Activity :
    • A study on related Mannich bases highlighted their effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties due to structural similarities .
  • Antioxidant Activity :
    • Compounds within the same chemical family have exhibited antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. This suggests that this compound could be further explored for its antioxidant capabilities .
  • Cytotoxicity Studies :
    • Preliminary studies involving structurally related compounds indicate low cytotoxicity in human cell lines, demonstrating a favorable safety profile while maintaining efficacy against pathogenic organisms .

Data Tables

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AntioxidantScavenging free radicals
CytotoxicityLow toxicity in human cell lines

Properties

CAS No.

113906-00-6

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

benzyl N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C14H15N3O2/c1-17-9-5-8-13(17)10-15-16-14(18)19-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,18)/b15-10+

InChI Key

YQTPAHFGROLFJF-XNTDXEJSSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CN1C=CC=C1C=NNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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